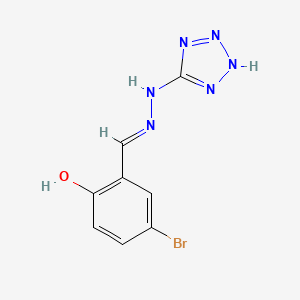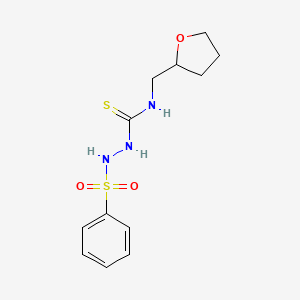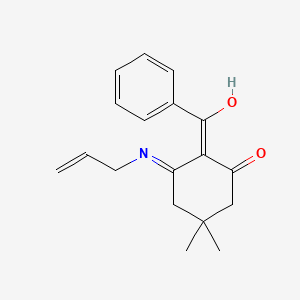
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been widely used in scientific research. It is a tetrazole-containing derivative of 5-bromo-2-hydroxybenzaldehyde that has been synthesized using various methods. This compound has shown potential in various applications, including as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent.
作用機序
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone varies depending on its application. As a fluorescent probe, it reacts with ROS to produce a fluorescent product, which can be detected using fluorescence microscopy. As an anti-cancer agent, it induces apoptosis in cancer cells by activating the mitochondrial pathway. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to detect ROS in cells. As an anti-cancer agent, it induces apoptosis in cancer cells. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its unique properties, which make it useful in various applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are many potential future directions for the use of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in scientific research. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is also needed to explore its potential as a fluorescent probe for detecting ROS in cells. Finally, there may be potential for the development of new derivatives of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone with improved properties for specific applications.
合成法
There are various methods for synthesizing 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the most commonly used methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with sodium azide in the presence of a catalyst. This reaction results in the formation of 5-bromo-2-hydroxybenzaldehyde azide, which is then reacted with hydrazine hydrate to produce 5-bromo-2-hydroxybenzaldehyde hydrazone. Finally, the tetrazole ring is introduced by reacting the hydrazone with sodium azide in the presence of a catalyst.
科学的研究の応用
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARWCSDKKGUQE-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6088360.png)
![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6088404.png)

![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)